

Application Notes and Protocols for the Characterization of THP-PEG2-methyl propionate

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Compound of Interest

Compound Name: THP-PEG2-methyl propionate

Cat. No.: B11934301

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Introduction

THP-PEG2-methyl propionate is a bifunctional crosslinker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs). As a derivative of polyethylene glycol (PEG), it imparts increased hydrophilicity to the PROTAC molecule, which can improve solubility and cell permeability. The tetrahydropyran (THP) group serves as a protected hydroxyl functionality, while the methyl propionate ester provides a reactive handle for conjugation to a protein ligand. Accurate characterization of this linker is crucial to ensure the quality and consistency of the final PROTAC molecule.

These application notes provide an overview of the key analytical techniques and detailed protocols for the comprehensive characterization of **THP-PEG2-methyl propionate**.

Key Analytical Techniques

A multi-faceted analytical approach is recommended for the thorough characterization of **THP-PEG2-methyl propionate**. The primary techniques include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and assess purity.

- Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight, assess purity, and identify any impurities.
- High-Performance Liquid Chromatography (HPLC): To determine purity and quantify the compound.

Data Presentation

The following tables summarize the expected quantitative data for **THP-PEG2-methyl propionate** based on typical results for similar short-chain PEGylated compounds.

Table 1: Expected ^1H NMR Spectral Data for **THP-PEG2-methyl propionate** in CDCl_3

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~4.58	t	1H	O-CH-O (THP)
~3.85	m	1H	O-CH ₂ (THP)
~3.75	t	2H	-OCH ₂ CH ₂ O-
~3.68	s	3H	-OCH ₃
~3.65	m	4H	-OCH ₂ CH ₂ O-
~3.50	m	1H	O-CH ₂ (THP)
~2.60	t	2H	-CH ₂ COOCH ₃
~1.82 - 1.50	m	6H	-CH ₂ - (THP)

Table 2: Expected LC-MS Data for **THP-PEG2-methyl propionate**

Parameter	Expected Value
Molecular Formula	C ₁₃ H ₂₄ O ₆
Molecular Weight	276.33 g/mol
Observed [M+H] ⁺	~277.16 m/z
Observed [M+Na] ⁺	~299.14 m/z
Purity (by UV at 210 nm)	>95%

Table 3: Representative HPLC Method Parameters

Parameter	Condition
Column	C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	10-90% B over 20 minutes
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Detection	UV at 210 nm
Expected Retention Time	Dependent on exact gradient and column chemistry

Experimental Protocols

The following are detailed protocols for the key analytical techniques. These are representative methods and may require optimization for specific instrumentation and sample concentrations.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of **THP-PEG2-methyl propionate**.

Materials:

- **THP-PEG2-methyl propionate** sample
- Deuterated chloroform (CDCl_3)
- NMR tubes
- NMR spectrometer (400 MHz or higher recommended)

Procedure:

- Accurately weigh 5-10 mg of the **THP-PEG2-methyl propionate** sample.
- Dissolve the sample in approximately 0.7 mL of CDCl_3 .
- Transfer the solution to an NMR tube.
- Acquire a ^1H NMR spectrum according to the spectrometer's standard operating procedures.
- Process the spectrum, including Fourier transformation, phase correction, and baseline correction.
- Integrate the peaks and assign the chemical shifts to the corresponding protons in the molecule.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To determine the molecular weight and purity of **THP-PEG2-methyl propionate**.

Materials:

- **THP-PEG2-methyl propionate** sample
- LC-MS grade water
- LC-MS grade acetonitrile

- Formic acid
- HPLC vials
- LC-MS system with an electrospray ionization (ESI) source

Procedure:

- Prepare a stock solution of **THP-PEG2-methyl propionate** in acetonitrile at a concentration of 1 mg/mL.
- Prepare a working solution by diluting the stock solution to 10 µg/mL with a 50:50 mixture of water and acetonitrile.
- Transfer the working solution to an HPLC vial.
- Set up the LC-MS method with the parameters outlined in Table 3 (or an optimized version).
- Set the ESI source to positive ion mode.
- Acquire data over a mass range of 100-500 m/z.
- Analyze the data to determine the retention time and the mass-to-charge ratio of the main peak.

Protocol 3: High-Performance Liquid Chromatography (HPLC) with UV Detection

Objective: To determine the purity of **THP-PEG2-methyl propionate**.

Materials:

- **THP-PEG2-methyl propionate** sample
- HPLC grade water
- HPLC grade acetonitrile

- Formic acid
- HPLC vials
- HPLC system with a UV detector

Procedure:

- Prepare a stock solution of **THP-PEG2-methyl propionate** in acetonitrile at a concentration of 1 mg/mL.
- Prepare a working solution for analysis at a concentration of 0.1 mg/mL in a 50:50 mixture of water and acetonitrile.
- Transfer the working solution to an HPLC vial.
- Set up the HPLC method using the parameters in Table 3 (or an optimized version).
- Inject the sample and run the analysis.
- Integrate the peak areas in the resulting chromatogram.
- Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Visualizations

The following diagrams illustrate the experimental workflows for the described analytical techniques.



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NMR Spectroscopy Experimental Workflow



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LC-MS Experimental Workflow



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HPLC Experimental Workflow

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